Cardiomyocyte Toxicity Reduction: Pixantrone Demonstrates 10- to 12-Fold Lower Cytotoxicity Than Doxorubicin or Mitoxantrone in Neonatal Rat Myocytes
In a direct comparative study using neonatal rat cardiomyocytes, pixantrone exhibited 10- to 12-fold lower cytotoxicity than either doxorubicin or mitoxantrone, as quantified by lactate dehydrogenase (LDH) release, a marker of cell membrane damage and cell death [1]. This differential was attributed to three factors: pixantrone's inability to bind iron(III) and thereby induce iron-based oxidative stress, its low cellular uptake limiting semiquinone free radical production, and its selectivity for topoisomerase IIα over the IIβ isoform that predominates in postmitotic cardiomyocytes [1].
| Evidence Dimension | Cytotoxicity toward neonatal rat cardiomyocytes (LDH release) |
|---|---|
| Target Compound Data | 10- to 12-fold lower LDH release |
| Comparator Or Baseline | Doxorubicin and mitoxantrone (baseline LDH release normalized to 1.0) |
| Quantified Difference | 10- to 12-fold reduction in cardiomyocyte damage |
| Conditions | Neonatal rat myocytes; lactate dehydrogenase release assay |
Why This Matters
This quantitative reduction in cardiomyocyte toxicity directly supports procurement of pixantrone for experimental models or clinical applications where cumulative anthracycline cardiotoxicity is a limiting factor.
- [1] Hasinoff BB, Wu X, Patel D, Kanagasabai R, Karmahapatra S, Yalowich JC. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. J Pharmacol Exp Ther. 2016;356(2):397-409. doi:10.1124/jpet.115.228650 View Source
